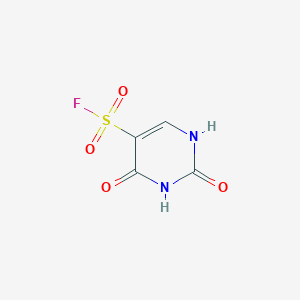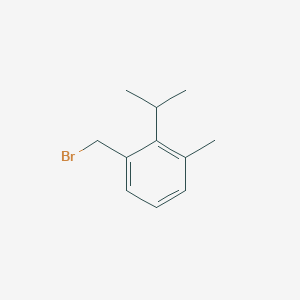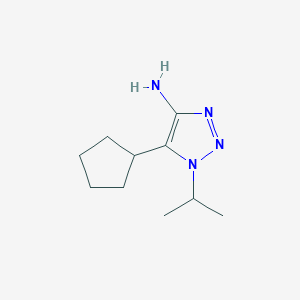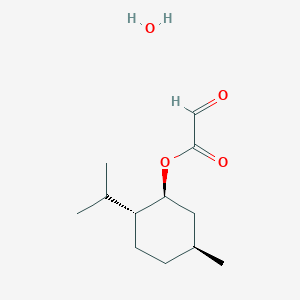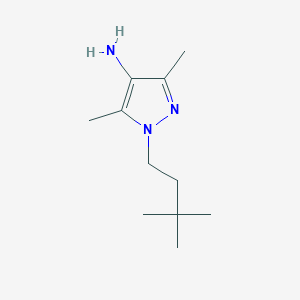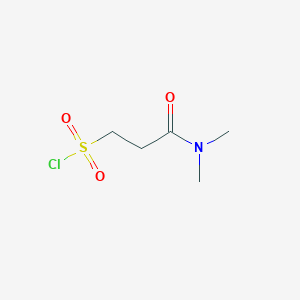amine](/img/structure/B13066573.png)
[1-(4-Methylphenyl)propyl](propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)propylamine: is an organic compound with the molecular formula C13H21N It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a methyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)propylamine typically involves the alkylation of 4-methylphenylpropylamine with propyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base and an appropriate solvent such as ethanol or methanol. The reaction is generally performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Methylphenyl)propylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(4-Methylphenyl)propylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biological systems as a neurotransmitter or neuromodulator.
Medicine:
- Explored for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Phenylpropylamine: Lacks the methyl substitution on the phenyl ring.
4-Methylphenylpropylamine: Similar structure but without the additional propyl group.
Uniqueness:
- The presence of both the methyl group on the phenyl ring and the propyl group on the amine nitrogen makes 1-(4-Methylphenyl)propylamine unique. This combination of substituents can influence its chemical reactivity and biological activity, distinguishing it from other related compounds.
Eigenschaften
Molekularformel |
C13H21N |
|---|---|
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-10-14-13(5-2)12-8-6-11(3)7-9-12/h6-9,13-14H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
NZCKLJJWECAEQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(CC)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


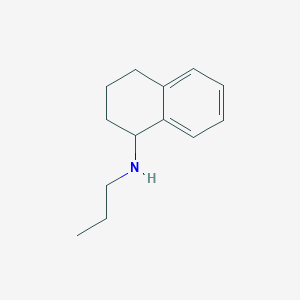
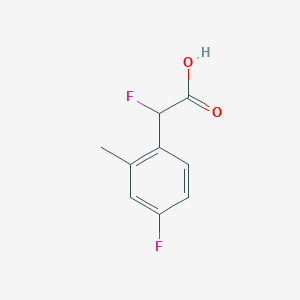

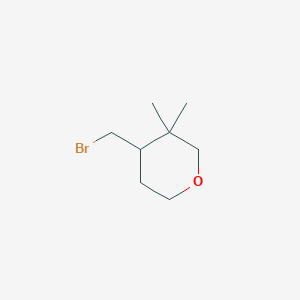
![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
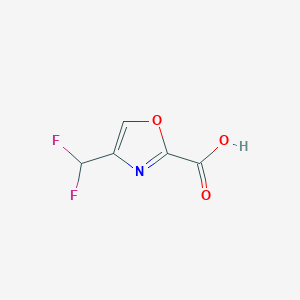
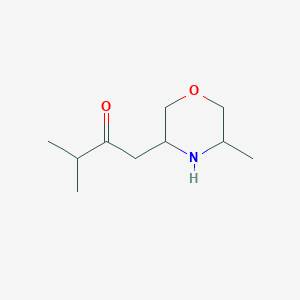
![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)
